molecular formula C10H10N2 B1588532 Quinolin-3-ylmethanamine CAS No. 7521-70-2

Quinolin-3-ylmethanamine

Cat. No.: B1588532
CAS No.: 7521-70-2
M. Wt: 158.2 g/mol
InChI Key: VKKZSJQQRIGUIE-UHFFFAOYSA-N
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Description

Quinolin-3-ylmethanamine is a chemical compound with the molecular formula C10H10N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Biochemical Analysis

Biochemical Properties

Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative and the biomolecule it interacts with.

Cellular Effects

Quinoline derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Quinolin-3-ylmethanamine at different dosages in animal models have not been extensively studied. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially involving transporters or binding proteins .

Subcellular Localization

Chemical compounds can be directed to specific compartments or organelles within cells through various mechanisms, potentially involving targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-3-ylmethanamine typically involves the functionalization of the quinoline ring. One common method is the reduction of quinoline-3-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride to yield quinolin-3-ylmethanol. This intermediate is then subjected to amination reactions using reagents like ammonia or primary amines to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction and subsequent amination steps efficiently. The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Quinolin-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Quinolin-3-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. They are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Quinolin-2-ylmethanamine: A structural isomer with different biological activities.

    Quinolin-4-ylmethanamine: Another isomer with unique chemical properties and applications.

Uniqueness: Quinolin-3-ylmethanamine is unique due to its specific position of the amino group on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This positional isomerism allows for targeted synthesis of derivatives with desired properties for various applications .

Properties

IUPAC Name

quinolin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKZSJQQRIGUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424324
Record name quinolin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7521-70-2
Record name quinolin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3(azidomethyl)quinoline (250 mg, 1.36 mmol) and triphenylphosphine (880 mg, 3.36 mmol, 2.5 equiv) were dissolved in 10 mL THF. The reaction mixture was treated with 0.5 mL of H2O and refluxed for 6 hours. The reaction mixture was cooled and partitioned between Et2O and 1N HCl. The aqueous portion was then treated with 1N NaOH until basic and extracted into EtOAc. The organic portion was dried over Na2SO4 and concentrated under reduced pressure to give the title compound (104 mg) as a brown oil. MS(CI) m/e 159 (M+H)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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